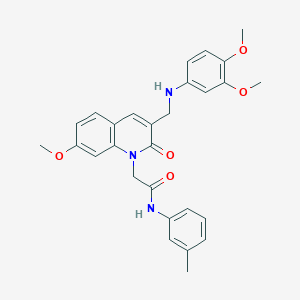

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(m-tolyl)acetamide

CAS No.: 894563-11-2

Cat. No.: VC4285417

Molecular Formula: C28H29N3O5

Molecular Weight: 487.556

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894563-11-2 |

|---|---|

| Molecular Formula | C28H29N3O5 |

| Molecular Weight | 487.556 |

| IUPAC Name | 2-[3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C28H29N3O5/c1-18-6-5-7-22(12-18)30-27(32)17-31-24-15-23(34-2)10-8-19(24)13-20(28(31)33)16-29-21-9-11-25(35-3)26(14-21)36-4/h5-15,29H,16-17H2,1-4H3,(H,30,32) |

| Standard InChI Key | HQRMJYLPZAZMKO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the quinoline family, characterized by a bicyclic aromatic system fused with a ketone and acetamide side chain. Key structural attributes include:

Structural Significance

-

Quinoline Core: The 2-oxoquinolin-1(2H)-yl group provides a planar aromatic system conducive to intercalation with biological targets .

-

Methoxy Substituents: Three methoxy groups at positions 3, 4, and 7 enhance solubility and electron-donating capacity, potentially improving binding affinity .

-

m-Tolylacetamide Side Chain: The meta-methylphenyl group introduces steric bulk, which may influence selectivity for cellular targets .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, often leveraging the Ugi four-component reaction (U-4CR) as a key step :

-

Quinoline Formation: Cyclization of 2-aminobenzophenone derivatives with propiolic acid yields the 2-oxoquinoline scaffold .

-

Mannich Reaction: Introduction of the (3,4-dimethoxyphenyl)aminomethyl group via amine-aldehyde condensation .

-

Acetamide Coupling: Attachment of N-(m-tolyl)acetamide using carbodiimide-mediated amidation .

Reaction Conditions

-

Solvent Systems: Polar aprotic solvents (e.g., DMF, DCE) are used for cyclization, while protic solvents (e.g., MeOH) facilitate acetamide coupling .

-

Catalysts: Camphorsulfonic acid (CSA) and p-toluenesulfonic acid (pTSA) are employed to accelerate key steps like alkyne-carbonyl metathesis .

Mechanism of Action

Proposed mechanisms include:

-

Tubulin Inhibition: Disruption of microtubule assembly, akin to triazole derivatives reported in source .

-

Kinase Modulation: Interaction with CDK enzymes or EGFR-TK, as seen in structurally related compounds .

-

Reactive Oxygen Species (ROS) Induction: Methoxy groups may enhance oxidative stress in cancer cells .

Structure-Activity Relationships (SAR)

Critical structural determinants of activity include:

-

Methoxy Positioning:

-

Acetamide Substitution:

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume